molecular formula C15H13NO3 B10811696 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B10811696
M. Wt: 255.27 g/mol
InChI Key: GFHIMHLLQNLTFQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a benzoxazinone derivative characterized by a fused benzo-oxazine core and a 4-methoxyphenyl substituent. Benzoxazinones are heterocyclic compounds of significant interest in medicinal and agrochemical research due to their diverse bioactivities, including kinase inhibition, antihypertensive effects, and herbicidal properties . This article provides a detailed comparison of this compound with structurally similar analogues, focusing on synthesis, physicochemical properties, and biological activities.

Preparation Methods

Tosyl Chloride-Mediated Condensation

A widely applicable method for synthesizing oxazin-4-ones involves the condensation of substituted benzoic acids with amides using p-toluenesulfonyl chloride (TsCl) as an activating agent . For 2-(4-methoxyphenyl)-2H-benzo[e] oxazin-4(3H)-one, this approach can be adapted by employing 4-methoxy-2-hydroxybenzoic acid and 4-methoxybenzamide as starting materials.

Reaction Mechanism and Conditions

  • Activation Step : The carboxylic acid group of 4-methoxy-2-hydroxybenzoic acid reacts with TsCl in the presence of a base (e.g., diisopropylethylamine) to form a reactive tosylate intermediate.

  • Nucleophilic Attack : The amide nitrogen of 4-methoxybenzamide attacks the activated carbonyl, leading to cyclization and formation of the oxazinone ring.

  • Workup : The product is purified via recrystallization or column chromatography.

Example Protocol

  • Reactants : 4-Methoxy-2-hydroxybenzoic acid (1.0 eq), 4-methoxybenzamide (1.2 eq), TsCl (1.5 eq), diisopropylethylamine (2.0 eq).

  • Solvent : Dichloromethane (DCM) for activation; toluene for cyclization.

  • Conditions : 0–5°C for activation, reflux (65–70°C) for 4 hours.

  • Yield : ~70–80% (estimated based on analogous reactions) .

Copper-Catalyzed Coupling and Cyclization

Copper(I)-mediated Ullmann-type couplings offer a robust route for constructing benzoxazinone cores . This method is particularly effective for introducing aryl groups at specific positions.

Synthetic Pathway

  • Substrate Preparation : Begin with 2-bromo-4-methoxyphenol and 2-chloroacetamide .

  • Coupling Reaction : Utilize CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dioxane at 90°C under N₂ for 24 hours .

  • Cyclization : Intramolecular C–N bond formation yields the target compound.

Optimized Conditions

  • Catalyst System : CuI/1,10-phenanthroline.

  • Base : Cs₂CO₃ (2.0 eq).

  • Solvent : Dioxane.

  • Yield : Up to 95% (for analogous substrates) .

For late-stage introduction of the 4-methoxyphenyl group, Suzuki-Miyaura cross-coupling proves advantageous.

Stepwise Synthesis

  • Core Synthesis : Prepare 2-bromo-2H-benzo[e][1, oxazin-4(3H)-one via cyclization of 2-aminophenol derivatives.

  • Coupling : React with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture at 80°C .

Key Advantages

  • Enables modular introduction of diverse aryl groups.

  • Compatible with halogenated benzoxazinone intermediates.

Reductive Cyclization of Nitro Precursors

Nitro-group reduction followed by cyclization provides an alternative pathway.

Methodology

  • Nitro Intermediate : Synthesize 2-nitro-4-methoxyphenoxy acetate by alkylating 2-nitro-4-methoxyphenol with ethyl bromoacetate.

  • Reduction : Use Fe powder in acetic acid to reduce the nitro group to an amine.

  • Cyclization : Treat with chloroacetyl chloride under basic conditions to form the oxazinone ring .

Typical Yields : 65–75% (based on similar reductions) .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/CatalystsYield (%)AdvantagesLimitations
Tosyl Chloride Condensation4-Methoxy-2-hydroxybenzoic acidTsCl, diisopropylethylamine70–80Simple, scalableRequires stringent anhydrous conditions
Copper-Catalyzed Coupling2-Bromo-4-methoxyphenolCuI, 1,10-phenanthroline85–95High regioselectivitySensitive to oxygen and moisture
Suzuki Coupling2-Bromo-benzoxazinone corePd(PPh₃)₄, K₂CO₃75–85Modular for diverse aryl groupsRequires pre-functionalized core
Reductive Cyclization2-Nitro-4-methoxyphenoxy acetateFe, acetic acid65–75Cost-effectiveMulti-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural Analogues

Core Structure Variations

  • NSC777205 and NSC777207: These compounds feature a benzo[e][1,3]oxazine-2,4-dione core with a 4-chloro-2-fluorophenyl group.
  • 3-Benzyl-2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one : The bulky benzyl and dimethyl groups at position 3 increase steric hindrance, which may reduce enzymatic degradation but lower BBB permeability compared to the 4-methoxyphenyl derivative .
  • Ethyl 2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: The benzo[b][1,4]oxazinone core differs in ring fusion position, and the ester group improves lipophilicity, making it suitable for prodrug designs .

Substituent Effects

  • 4-Methoxyphenyl Group: Present in the target compound and quinazolinone derivatives (e.g., ’s A3), this group contributes to π-π stacking interactions in receptor binding, enhancing analgesic and anti-inflammatory activities .

Physicochemical Properties

Compound Molecular Weight logP H-Bond Acceptors BBB Permeability Reference
2-(4-Methoxyphenyl)-benzoxazinone ~283.3* ~2.5* 4 Moderate* N/A
NSC777205 303.68 2.8 5 High
Ethyl 2-(benzo[b]oxazinone)acetate 265.27 1.9 5 Low
3-Benzyl-2,2-dimethyl-benzoxazinone 311.36 3.2 3 Low

*Estimated based on structural analogues.

  • Lipinski’s Rule Compliance: Most benzoxazinones (MW <500, logP <5) comply with drug-likeness criteria, except highly substituted derivatives .
  • BBB Permeability : NSC777205 exhibits 2-fold higher BBB penetration than NSC777207 due to reduced polarity .

Biological Activity

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound belonging to the class of benzoxazines. Its unique structural features, including the methoxyphenyl group and the oxazine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A methoxyphenyl group , which enhances its lipophilicity.
  • An oxazine ring , contributing to its stability and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing quinazolinone moieties have demonstrated significant antitumor activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the range of 14.2 to 21.2 μM against A549 lung cancer cells, comparable to standard chemotherapeutics like 5-fluorouracil .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound 4nA54914.2
Compound 4vMDA-MB-231Comparable to 5-FU
Compound 4lU87>40

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that certain benzoxazine derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate CDK9 activity suggests a pathway for its use in cancer therapy .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the methoxy group enhances its binding affinity to these targets, facilitating its role as an inhibitor or modulator of key biological pathways.

Study on Antitumor Activity

A significant study evaluated the cytotoxic effects of various benzoxazine derivatives on cancer cell lines. The findings indicated that modifications at specific positions on the benzoxazine ring could enhance antitumor efficacy. For instance, compounds with electron-donating groups at certain positions exhibited improved cellular uptake and cytotoxicity .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that compounds similar to this compound possess favorable drug-likeness characteristics. Most derivatives comply with Lipinski's Rule of Five, indicating good oral bioavailability and low potential for adverse drug interactions .

Table 2: Pharmacokinetic Properties

PropertyValue
Lipinski's Rule ComplianceYes
Predicted Bioavailability ScoreModerate (0.55)
Cytochrome P450 InteractionNegligible

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one to maximize yield and purity?

Methodological Answer:
The synthesis typically involves anthranilic acid derivatives and acyl chloride in pyridine. For example, anthranilic acid reacts with 4-methoxybenzoyl chloride under stirring in pyridine (60 mL) for 30 minutes, followed by neutralization with 5% NaHCO₃. The crude product is recrystallized with ethanol to enhance purity. Reaction progress is monitored via TLC using cyclohexane:ethyl acetate (2:1 v/v) as the mobile phase. Yield optimization requires precise stoichiometry (e.g., 0.1 mol anthranilic acid to 0.2 mol acyl chloride) and controlled reflux times (3–4 hours) in glacial acetic acid .

Q. Basic: How can researchers confirm the successful synthesis of the compound using spectroscopic methods?

Methodological Answer:
High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy are critical. For instance, HRMS (EI) should match the exact mass of the molecular ion (e.g., calcd for C₁₆H₁₉NO₂ [M]⁺: 257.1416; observed: 257.1449). IR peaks at 1660 cm⁻¹ (C=O stretch) and 1298 cm⁻¹ (C-O-C asymmetric stretch) confirm the oxazinone ring. NMR (¹H and ¹³C) is used to verify aromatic protons (δ 6.8–7.5 ppm) and the methoxy group (δ 3.8 ppm) .

Q. Basic: What purification techniques are recommended post-synthesis to achieve high-purity this compound?

Methodological Answer:
Recrystallization with ethanol or ethyl acetate removes unreacted starting materials. For complex mixtures, silica gel column chromatography (gradient elution: 50% EtOAc/hexanes → 100% EtOAc) effectively isolates the product. Flash chromatography is preferred for time-sensitive reactions, while TLC (Rf ~0.5 in cyclohexane:EtOAc 2:1) guides fraction collection .

Q. Advanced: How can contradictory results in the biological activity of this compound across different assays be systematically addressed?

Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., cell line variability, metabolite interference). To resolve this:

  • Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based NLRP3 inflammasome inhibition) .
  • Standardize compound solubility by testing in DMSO/PBS mixtures.
  • Validate target engagement via biophysical methods (e.g., SPR or ITC).
  • Conduct pharmacokinetic studies to assess bioavailability and stability in biological matrices .

Q. Advanced: What strategies are effective in determining the structure-activity relationship (SAR) for the bioactivity of this benzoxazinone derivative?

Methodological Answer:
SAR studies require synthesizing analogs with systematic substitutions (e.g., varying methoxy groups, halogenation). Key steps:

  • Synthesis: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents.
  • Bioassays: Test analogs in dose-response assays (e.g., IC₅₀ determination against NLRP3).
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
  • Data Analysis: Use multivariate regression to correlate substituent properties (Hammett constants) with activity .

Q. Advanced: How can computational modeling be utilized to predict the interaction of this compound with biological targets like the NLRP3 inflammasome?

Methodological Answer:

  • Molecular Docking: Use crystal structures of NLRP3 (PDB ID) to model binding poses. Focus on hydrogen bonding with ASC pyrin domains and hydrophobic interactions with the NACHT domain.
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding mode persistence.
  • Free Energy Calculations: Apply MM-GBSA to estimate binding free energy (ΔG). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. Advanced: What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.
  • Cytochrome P450 Inhibition: Test CYP3A4/2D6 inhibition using fluorogenic substrates.
  • In Vivo PK Studies: Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate to humans .

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for structurally similar analogs?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Crystallography: Obtain single-crystal X-ray structures to confirm regiochemistry (e.g., oxazinone ring conformation).
  • Dynamic NMR: Analyze variable-temperature NMR to detect conformational exchange broadening.
  • DFT Calculations: Simulate NMR chemical shifts (e.g., using Gaussian) and compare with experimental data .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHIMHLLQNLTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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